

## comparative analysis of CHD5 expression in different cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | chd-5   |           |
| Cat. No.:            | B606638 | Get Quote |

# CHD5 Expression: A Comparative Analysis Across Malignancies

For Immediate Release

A comprehensive analysis of Chromodomain Helicase DNA Binding Protein 5 (CHD5) expression across various cancers reveals a recurring theme: its diminished presence is a common feature in tumorigenesis and is often associated with poor patient outcomes. This guide provides a comparative overview of CHD5 expression levels in several key cancers, details the experimental methodologies used for its detection, and illustrates its role in crucial signaling pathways. This information is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting CHD5.

CHD5, a member of the chromatin-remodeling family, is recognized as a potent tumor suppressor.[1] Its gene is located on chromosome 1p36, a region frequently deleted in a variety of human cancers.[2] The primary mechanisms for CHD5 inactivation include genomic deletion and epigenetic silencing through promoter hypermethylation.[1]

## Comparative Expression of CHD5 in Various Cancers

Quantitative and semi-quantitative analyses from numerous studies consistently demonstrate lower CHD5 expression in cancerous tissues compared to their normal counterparts. While







methodologies and scoring systems vary between studies, the collective evidence points towards a significant downregulation of CHD5 in a multitude of cancers.



| Cancer Type       | Method of Analysis            | Key Findings on<br>CHD5 Expression                                                                                                                                                                                                                   | Reference |
|-------------------|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Gastric Cancer    | Immunohistochemistry<br>(IHC) | Low CHD5 expression was observed in 37.0% of 154 patients and was significantly associated with positive lymphatic invasion and advanced tumor stage.[3]                                                                                             | [3]       |
| Colorectal Cancer | Immunohistochemistry<br>(IHC) | In a study of 310 colorectal cancer specimens, 35.81% of samples exhibited low CHD5 expression, which was significantly correlated with lymph node metastasis and poorer overall survival.[4]                                                        | [4]       |
| Breast Cancer     | qRT-PCR, IHC                  | CHD5 mRNA and protein expression were significantly reduced in breast cancer tissues. Low mRNA expression correlated with lymph node metastasis, and lack of protein expression was associated with higher tumor stage and worse patient outcome.[1] | [1]       |



| Lung Cancer                 | qRT-PCR, Western<br>Blot      | Expression of CHD5 was found to be low to absent in lung cancer cell lines and tissues, correlating with promoter hypermethylation.[1]                                                                                     | [1]    |
|-----------------------------|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Neuroblastoma               | Immunohistochemistry<br>(IHC) | High CHD5 expression is a powerful predictor of favorable outcomes. [5] Strong immunoreactivity was associated with favorable prognostic variables and better overall and event-free survival.[6]                          | [5][6] |
| Hepatocellular<br>Carcinoma | qRT-PCR                       | CHD5 mRNA expression levels were significantly lower in HCC patients compared to a control group.[7]                                                                                                                       | [7]    |
| Pan-Cancer Analysis         | TCGA, GTEx, CCLE<br>datasets  | A pan-cancer analysis of 33 cancer types revealed significantly downregulated CHD5 expression in 25 tumor types, including glioblastoma, breast cancer, lung cancer, and colon cancer, when compared to normal tissues.[8] | [8]    |



Check Availability & Pricing

## **Experimental Protocols for CHD5 Expression Analysis**

Accurate assessment of CHD5 expression is critical for both research and clinical applications. The following are detailed methodologies for the key experiments cited.

### Immunohistochemistry (IHC)

IHC is a widely used technique to visualize the distribution and intensity of CHD5 protein expression in tissue sections.

#### Protocol:

- Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
- Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
- Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific binding is blocked by incubating with a serum-free protein block.
- Primary Antibody Incubation: Slides are incubated with a primary antibody against CHD5 (e.g., rabbit polyclonal or monoclonal) overnight at 4°C. The optimal dilution of the primary antibody should be determined empirically.
- Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the site of the antigen.
- Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
- Scoring: CHD5 expression is typically evaluated based on the intensity of staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positively stained tumor cells.[3]



### **Western Blot**

Western blotting allows for the quantification of CHD5 protein levels in cell lysates or tissue homogenates.

#### Protocol:

- Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9] The total protein concentration is determined using a BCA protein assay.[10]
- SDS-PAGE: Equal amounts of protein (typically 20-50 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody specific to CHD5 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.[9]
- Analysis: The intensity of the CHD5 band is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

### **Quantitative Real-Time PCR (qRT-PCR)**

qRT-PCR is used to measure the relative abundance of CHD5 mRNA transcripts.

#### Protocol:

 RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable kit. The quality and quantity of RNA are assessed, and first-strand complementary



DNA (cDNA) is synthesized using a reverse transcriptase enzyme.[8]

- qPCR Reaction: The qPCR reaction is prepared with cDNA, forward and reverse primers specific for CHD5, and a SYBR Green or TaqMan probe-based master mix.[8]
- Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
- Data Analysis: The cycle threshold (Ct) values are determined for CHD5 and a reference gene (e.g., GAPDH or 18S rRNA). The relative expression of CHD5 mRNA is calculated using the 2-ΔΔCt method.[8]

## Signaling Pathways and Logical Relationships

CHD5 exerts its tumor-suppressive functions by participating in key cellular signaling pathways, most notably the p53 pathway. Its role as a chromatin remodeler also influences the expression of a wide array of genes.





Click to download full resolution via product page

Caption: CHD5 positively regulates the p53 tumor suppressor pathway.



Click to download full resolution via product page

Caption: Workflow for comparative analysis of CHD5 expression.





Click to download full resolution via product page

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Role of CHD5 in Human Cancers: 10 Years Later PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHD5 is a tumor suppressor at huma ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Clinical significance of chromatin remodeling factor CHD5 expression in gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of CHD5 may serve as an independent biomarker of prognosis in colorectal cancer via immunohistochemical staining PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expression of the neuron-specific protein CHD5 is an independent marker of outcome in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA expression and epigenetic-based role of chromodomain helicase DNA-binding 5 in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-Cancer Analysis Identifies CHD5 as a Potential Biomarker for Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- To cite this document: BenchChem. [comparative analysis of CHD5 expression in different cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606638#comparative-analysis-of-chd5-expression-in-different-cancers]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com